(5E)-5-[(1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[(1-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, an imidazolidine-2,4-dione moiety, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactionsThe final step involves the formation of the imidazolidine-2,4-dione moiety under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing catalysts and advanced purification techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
(5E)-5-[(1-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5E)-5-[(1-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, leading to conformational changes that modulate their activity. This interaction can result in the inhibition or activation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Other Pyrrole Derivatives: Compounds with similar pyrrole structures but different substituents, exhibiting varied chemical and biological properties.
Uniqueness
Its dichlorophenyl group and imidazolidine-2,4-dione moiety contribute to its versatility in various scientific fields .
Properties
Molecular Formula |
C23H19Cl2N3O3 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
(5E)-5-[[1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H19Cl2N3O3/c1-13-9-16(10-21-22(29)27-23(30)26-21)14(2)28(13)18-5-7-19(8-6-18)31-12-15-3-4-17(24)11-20(15)25/h3-11H,12H2,1-2H3,(H2,26,27,29,30)/b21-10+ |
InChI Key |
PGTBUAQDEGUHAG-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C)/C=C/4\C(=O)NC(=O)N4 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C)C=C4C(=O)NC(=O)N4 |
Origin of Product |
United States |
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